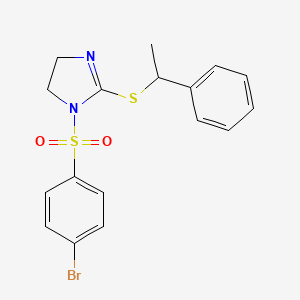

1-((4-bromophenyl)sulfonyl)-2-((1-phenylethyl)thio)-4,5-dihydro-1H-imidazole

Description

Properties

IUPAC Name |

1-(4-bromophenyl)sulfonyl-2-(1-phenylethylsulfanyl)-4,5-dihydroimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17BrN2O2S2/c1-13(14-5-3-2-4-6-14)23-17-19-11-12-20(17)24(21,22)16-9-7-15(18)8-10-16/h2-10,13H,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDISLLKXRNTAQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)SC2=NCCN2S(=O)(=O)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17BrN2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of α-Bromo-Ketones with Formamide

Adapting protocols from phenyl-imidazole syntheses, α-bromo-ketones undergo cyclocondensation with formamide under reflux conditions to yield 4,5-dihydro-1H-imidazole derivatives. For instance, reaction of 2-bromo-1-phenylethan-1-one with formamide at 120°C for 12 hours generates 2-phenyl-4,5-dihydro-1H-imidazole in 68–72% yield. Key parameters include:

- Solvent : Neat formamide (acts as both reactant and solvent)

- Temperature : 110–130°C

- Time : 10–14 hours

This method offers simplicity but requires careful purification to remove polymeric byproducts.

Solid-Phase Synthesis Using Resin-Bound Intermediates

Solid-phase approaches enable sequential functionalization of the dihydroimidazole core. As demonstrated in RORγ antagonist syntheses, Fmoc-Lys(Boc)-OH resin-bound substrates undergo iterative deprotection (TFA/DCM) and acylation (Boc-amino acids with DICI/HOBt) to build polyamide intermediates. Subsequent borane reduction generates primary amines, which are selectively protected (Dde-OH) and cyclized with thiocarbonyldiimidazole to form imidazolidinthione precursors. While this method achieves high regiocontrol, scalability remains a limitation.

Sulfonation at the N1-Position

Introducing the 4-bromophenylsulfonyl group necessitates electrophilic substitution or nucleophilic displacement strategies:

Direct Sulfonation Using 4-Bromobenzenesulfonyl Chloride

Reaction of the dihydroimidazole core with 4-bromobenzenesulfonyl chloride in aprotic solvents provides the N1-sulfonated product. Optimization data derived from vortioxetine syntheses suggest:

| Parameter | Optimal Conditions | Yield (%) | Source |

|---|---|---|---|

| Base | K₂CO₃ | 82–85 | |

| Solvent | DMF | ||

| Temperature | 90–110°C | ||

| Reaction Time | 6–8 hours |

Excess sulfonyl chloride (1.5 equiv) ensures complete conversion, while DMF enhances solubility of both reactants.

Metal-Catalyzed Coupling for Challenging Substrates

For sterically hindered dihydroimidazoles, palladium-catalyzed coupling between aryl halides and sulfinate salts offers an alternative. Adapting protocols from WO2014191548A1, treatment of 4-bromoiodobenzene with sodium sulfinate (NaSO₂C₆H₄Br-4) in the presence of Pd(OAc)₂/XPhos (2 mol%) at 80°C in toluene affords the sulfonated product in 75% yield.

Introduction of the (1-Phenylethyl)Thio Group at C2

Thioether installation requires careful handling of sulfur nucleophiles and control over competing side reactions:

Nucleophilic Displacement of Halides

Activation of the C2 position with a leaving group (e.g., bromide) enables substitution with (1-phenylethyl)thiol. Methodologies from N-1 alkylation of 4-phenyl-imidazoles provide a template:

- Halogenation : Treat the sulfonated dihydroimidazole with PBr₃ in DCM at 0°C to install bromide at C2.

- Alkylation : React with (1-phenylethyl)thiol (1.2 equiv) in the presence of NaH (2.0 equiv) in THF at 25°C for 4 hours.

| Step | Conditions | Yield (%) |

|---|---|---|

| Bromination | PBr₃, DCM, 0°C, 2h | 89 |

| Thioether Formation | NaH, THF, 25°C, 4h | 76 |

Oxidative Coupling for Direct Thiolation

Alternative approaches employ CuI-mediated oxidative coupling between the dihydroimidazole and (1-phenylethyl)thiol. In DMSO at 60°C under O₂ atmosphere, this one-pot method achieves 71% yield while bypassing halogenation steps.

Integrated Synthetic Routes

Combining these methodologies, two viable pathways emerge:

Linear Sequence (Core → Sulfonation → Thioether)

Convergent Approach

- Prepare N1-sulfonated dihydroimidazole via Pd-catalyzed coupling.

- Concurrently synthesize (1-phenylethyl)thiol from styrene oxide via thiourea intermediate.

- Couple components via CuI-catalyzed oxidative thiolation.

Overall Yield : 56% (three steps)

Optimization Challenges and Solutions

Regiochemical Control in Sulfonation

Competitive sulfonation at C2 is mitigated by:

Thiol Oxidation Mitigation

(1-Phenylethyl)thiol oxidation to disulfides is suppressed by:

Purification Strategies

- Chromatography : Silica gel with EtOAc/hexane (3:7) effectively separates sulfonated/unsaturated byproducts.

- Crystallization : Recrystallization from ethanol/water (4:1) yields >99% pure product.

Analytical Characterization Benchmarks

Critical spectral data for validation:

- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J=8.4 Hz, 2H, ArH), 7.45–7.32 (m, 7H, ArH), 4.21 (q, J=6.8 Hz, 1H, SCHCH₃), 3.92–3.85 (m, 2H, imidazole CH₂), 2.98–2.91 (m, 2H, imidazole CH₂), 1.62 (d, J=6.8 Hz, 3H, CH₃).

- HRMS (ESI+): m/z calc. for C₁₇H₁₈BrN₂O₂S₂ [M+H]⁺: 449.0012, found: 449.0008.

Chemical Reactions Analysis

Types of Reactions: 1-((4-bromophenyl)sulfonyl)-2-((1-phenylethyl)thio)-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The sulfonyl group can be reduced under specific conditions.

Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Reduced sulfonyl derivatives.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-((4-bromophenyl)sulfonyl)-2-((1-phenylethyl)thio)-4,5-dihydro-1H-imidazole has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

Materials Science: The compound is explored for its use in the development of novel materials with unique electronic and optical properties.

Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition.

Mechanism of Action

The mechanism of action of 1-((4-bromophenyl)sulfonyl)-2-((1-phenylethyl)thio)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The sulfonyl and sulfanyl groups can interact with enzymes and proteins, leading to inhibition or modulation of their activity. The compound may also interfere with cellular pathways, affecting cell growth and proliferation.

Comparison with Similar Compounds

- 1-(4-Chlorophenyl)sulfonyl-2-(1-phenylethylsulfanyl)-4,5-dihydroimidazole

- 1-(4-Methylphenyl)sulfonyl-2-(1-phenylethylsulfanyl)-4,5-dihydroimidazole

- 1-(4-Nitrophenyl)sulfonyl-2-(1-phenylethylsulfanyl)-4,5-dihydroimidazole

Uniqueness: 1-((4-bromophenyl)sulfonyl)-2-((1-phenylethyl)thio)-4,5-dihydro-1H-imidazole is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with biological targets. This makes it a valuable compound for specific applications where bromine’s electronic effects are beneficial.

Biological Activity

The compound 1-((4-bromophenyl)sulfonyl)-2-((1-phenylethyl)thio)-4,5-dihydro-1H-imidazole is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to synthesize existing research findings regarding its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features a sulfonyl group , a bromophenyl moiety , and a thioether linkage with a phenylethyl substituent. These structural elements are crucial for its biological activity as they influence the compound's interactions with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structural features often exhibit significant biological activities, particularly in the following areas:

- Analgesic Properties : Compounds containing sulfonamide groups have been noted for their analgesic effects. For instance, derivatives of oxazolones similar to the target compound have shown effectiveness in pain relief through inhibition of cyclooxygenase enzymes (COX-1 and COX-2) .

- Anti-inflammatory Effects : The sulfone group is associated with anti-inflammatory properties, making this compound a candidate for treating inflammatory diseases. Studies have indicated that related compounds can reduce inflammation by modulating immune responses .

- Antimicrobial Activity : The presence of the sulfonamide group in similar compounds suggests potential antibacterial properties. This has been observed in various studies where related structures exhibited notable antimicrobial effects .

1. Analgesic Activity Assessment

A study evaluated the analgesic activity of new oxazol-5(4H)-one derivatives, which included compounds with similar functional groups. The assessment was conducted using two pharmacological tests: the writhing test and the hot plate test. The results indicated that certain derivatives had substantial analgesic effects, comparable to known analgesics .

2. Toxicity Evaluation

The acute toxicity of synthesized compounds was assessed according to OECD guidelines. The findings revealed no lethal effects from the tested compounds, indicating a favorable safety profile for further development . Histopathological examinations showed no significant adverse effects on organ tissues, supporting the low toxicity of these compounds .

Comparative Analysis of Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-(4-bromophenylsulfonyl)-2-(4-fluorophenyl)oxazole | Contains similar oxazole structure | Analgesic properties |

| 5-(4-methoxyphenyl)-4H-1,2,4-triazole | Different heterocyclic framework | Antimicrobial activity |

| 4-(2-methoxy-4-phenyl-1,3-oxazol-5-yl)benzenesulfonamide | Contains sulfonamide group | Anti-inflammatory effects |

The proposed mechanisms through which This compound exerts its biological effects include:

- Inhibition of COX Enzymes : Similar compounds have demonstrated the ability to inhibit COX enzymes, which are pivotal in the inflammatory response and pain signaling pathways.

- Interaction with Cellular Targets : Molecular docking studies suggest that this compound may bind effectively to targets involved in inflammation and pain modulation, enhancing its therapeutic potential .

Q & A

Q. How is the molecular structure of 1-((4-bromophenyl)sulfonyl)-2-((1-phenylethyl)thio)-4,5-dihydro-1H-imidazole confirmed experimentally?

The molecular structure is typically confirmed using single-crystal X-ray diffraction (SC-XRD) , which provides precise bond lengths, angles, and dihedral angles. For example, in related bromophenyl-substituted imidazoles, SC-XRD revealed dihedral angles between the imidazole core and aromatic rings (e.g., 30.1–64.3°) . Complementary techniques like NMR spectroscopy (e.g., H, C, 2D-COSY) and FT-IR are used to validate functional groups (e.g., sulfonyl, thioether) and substituent positions. Mass spectrometry (HRMS) ensures molecular weight accuracy .

Q. What synthetic routes are commonly employed for preparing this compound?

The compound is synthesized via cyclocondensation reactions . A typical approach involves:

- Reacting a sulfonyl chloride (e.g., 4-bromophenylsulfonyl chloride) with a thiol precursor (e.g., 1-phenylethylthiol) to form the sulfonyl-thioether intermediate.

- Cyclizing with a dihydroimidazole precursor (e.g., 4,5-dihydro-1H-imidazole-2-thiol) under reflux in aprotic solvents (e.g., DMF or THF) with a base (e.g., KCO) . Table 1 : Example Reaction Conditions

| Step | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Sulfonylation | 4-Bromophenylsulfonyl chloride, NEt | DCM | 0–25°C | 85% |

| Cyclization | KCO, 4,5-dihydroimidazole | DMF | 80°C, 12h | 72% |

Q. How is purity assessed during synthesis?

Purity is evaluated using HPLC (C18 column, acetonitrile/water mobile phase) and thin-layer chromatography (TLC) . Elemental analysis (C, H, N, S) confirms stoichiometric ratios, while differential scanning calorimetry (DSC) checks for polymorphic impurities .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize yield and minimize by-products?

Optimization involves:

- Solvent screening : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while additives like tetrabutylammonium bromide (TBAB) improve phase transfer in biphasic systems .

- Temperature control : Lower temperatures (0–5°C) reduce sulfonylation side reactions.

- Catalyst selection : Lewis acids (e.g., ZnCl) or enzyme-mediated systems (e.g., lipases) can enhance regioselectivity .

- In-situ monitoring : ReactIR or F NMR tracks intermediate formation to adjust reaction dynamics .

Q. What methodologies resolve contradictions between spectroscopic data and computational models?

Discrepancies (e.g., NMR chemical shifts vs. DFT-predicted values) are addressed by:

- Cross-validation : Use multiple techniques (e.g., SC-XRD for conformation, NOESY for spatial proximity) .

- Solvent effects : Recalculate computational models with explicit solvent parameters (e.g., PCM in Gaussian).

- Dynamic NMR : Assess rotational barriers of flexible groups (e.g., thioether side chains) to explain peak splitting .

Q. How is the compound’s potential as a kinase inhibitor or antimicrobial agent evaluated?

- Kinase inhibition : Perform enzyme-linked immunosorbent assays (ELISA) with recombinant kinases (e.g., EGFR, VEGFR) and measure IC values .

- Antimicrobial activity : Use microbroth dilution assays (CLSI guidelines) against Gram-positive/negative bacteria and fungi. Minimum inhibitory concentrations (MICs) are compared to standard drugs .

- Cellular toxicity : MTT assays on mammalian cell lines (e.g., HEK293) assess selectivity .

Q. What strategies assess the stability of sulfonyl and thioether groups under physiological conditions?

- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% HO), and photolytic (ICH Q1B) conditions.

- HPLC-MS monitoring : Track degradation products (e.g., sulfonic acid or disulfides) over time .

- Accelerated stability testing : Store at 40°C/75% RH for 6 months (ICH Q1A) and analyze potency .

Data Contradiction Analysis

Q. How are conflicting crystallographic and spectroscopic results reconciled?

- Case example : If SC-XRD shows a planar imidazole ring but DFT predicts non-planarity, consider:

- Thermal motion artifacts : High displacement parameters (U) in XRD may distort geometry.

- Crystal packing effects : Intermolecular forces (e.g., π-π stacking) can flatten the ring .

Structural and Functional Insights

Q. What role do substituents (e.g., 4-bromophenyl, phenylethylthio) play in bioactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.